Acenaphth[1,2-a]anthracene-d14
Description
Acenaphth[1,2-a]anthracene-d14 is a deuterated polycyclic aromatic hydrocarbon (PAH) with a fused aromatic ring system. Based on related compounds like dibenz[a,h]anthracene-d14 (CAS 13250-98-1), which shares isotopic labeling and PAH characteristics, this compound likely serves as a stable isotope tracer in pharmacokinetic studies or environmental analyses . The deuterated form would exhibit similar chemical behavior but with enhanced metabolic stability and traceability in analytical applications .
Properties
Molecular Formula |
C₂₄D₁₄ |
|---|---|
Molecular Weight |
316.45 |
Synonyms |
Naphtho[2,3-j]fluoranthene-d14; Naphtho(2’,3’:7,8)fluoranthene-d14 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Isotopic Analogues
The following table summarizes key structural and isotopic analogs of Acenaphth[1,2-a]anthracene-d14:
*Estimated based on isotopic substitution.
Functional and Application Differences
- Deuterated vs. Non-deuterated PAHs: Deuterated compounds like this compound and dibenz[a,h]anthracene-d14 are critical in mass spectrometry for quantifying non-labeled analogs in biological matrices. Their higher molecular weight and isotopic purity minimize interference during analysis . In contrast, non-deuterated Acenaphth[1,2-a]anthracene is used in mutagenesis studies due to its unmodified reactivity with DNA .
- Ring System Variations: Acenaphth[1,2-a]anthracene’s fused acenaphthene-anthracene system differs from dibenz[a,h]anthracene’s two linearly fused benzene rings. This structural distinction affects electronic properties: Acenaphth[1,2-a]anthracene exhibits stronger π-π stacking, enhancing charge transport in material science applications, whereas dibenz[a,h]anthracene derivatives are more carcinogenic .
- Methylated Derivatives: Methyl groups in compounds like 7,12-dimethylbenz[a]anthracene increase lipophilicity and metabolic activation, leading to higher carcinogenicity compared to non-methylated PAHs . Deuterated analogs lack this bioactivation pathway, making them safer for tracer applications .
Stability and Analytical Performance
- Deuterated PAHs :
Dibenz[a,h]anthracene-d14 shows stability across pH 4.0–9.0, with a shelf life extending to 2030 under recommended storage conditions (+20°C) . This compound is expected to share similar stability due to isotopic substitution reducing metabolic degradation . - Environmental Analogs : Anthracene-d10 (2000 mg/L in methyl tert-butyl ether) is optimized for environmental monitoring, whereas deuterated dibenz[a,h]anthracene is tailored for pharmacokinetic studies .
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